molecular formula C9H15N3O5 B2617882 4-(Azetidin-3-yl)piperazin-2-one oxalate CAS No. 2034470-21-6

4-(Azetidin-3-yl)piperazin-2-one oxalate

Cat. No. B2617882
CAS RN: 2034470-21-6
M. Wt: 245.235
InChI Key: PIFRVKAWTNCRJX-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)piperazin-2-one oxalate, also known as AZD0328, is a chemical compound that has gained attention in the scientific community for its potential use in treating various diseases. This compound is a piperazine derivative that has been synthesized using specific methods.

Scientific Research Applications

Anticancer Potential

Piperazine clubbed with 2-azetidinone derivatives have shown promising anticancer activities, particularly in inducing apoptosis in human cervical cancer HeLa cells. Research indicates that these compounds, specifically N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide, effectively inhibit cell proliferation and migration, and induce apoptosis via oxidative stress-mediated intrinsic mitochondrial pathways. These findings suggest potential for developing effective antitumor agents from these compounds (Khanam et al., 2018).

Synthetic Chemistry and Drug Design

The asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives highlights the versatility of azetidinone compounds in creating enantiomerically enriched bicyclic azetidin-2-ones. This work exemplifies the utility of these compounds in synthesizing structurally complex and pharmacologically relevant molecules (Van Brabandt et al., 2006).

Antibacterial Properties

Oxazolidinone derivatives, including piperazinyl oxazolidinones containing heteroaromatic rings, have been identified as a novel class of synthetic antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. This research underscores the therapeutic potential of azetidinone derivatives in addressing antibiotic resistance (Tucker et al., 1998).

Novel Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, piperazine, and morpholine offer new avenues for lead optimization in drug discovery. These compounds demonstrate increased size and conformational flexibility compared to traditional heterocycles, suggesting their utility as advanced building blocks in the development of novel therapeutic agents (Feskov et al., 2019).

properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.C2H2O4/c11-7-5-10(2-1-9-7)6-3-8-4-6;3-1(4)2(5)6/h6,8H,1-5H2,(H,9,11);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFRVKAWTNCRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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